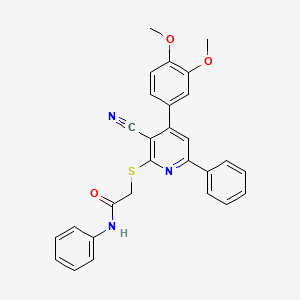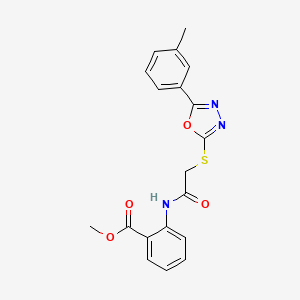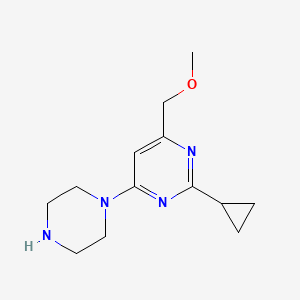![molecular formula C15H11FN2O2 B11779815 4'-(4-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B11779815.png)
4'-(4-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(4-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid is an organic compound that belongs to the class of bipyrroles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid typically involves the following steps:
Formation of the Bipyrrole Core: The bipyrrole core can be synthesized through a coupling reaction between two pyrrole units. This can be achieved using a palladium-catalyzed cross-coupling reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of the fluorophenyl group with the bipyrrole core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Oxidized derivatives of the bipyrrole core.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Functionalized derivatives with various substituents on the fluorophenyl group.
Wissenschaftliche Forschungsanwendungen
4’-(4-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 4’-(4-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the bipyrrole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorophenylboronic acid: Shares the fluorophenyl group but differs in the core structure.
4-Fluorophenylacetic acid: Similar in having a fluorophenyl group but with a different functional group (acetic acid instead of carboxylic acid).
4-Fluorophenylhydrazine hydrochloride: Contains the fluorophenyl group but with a hydrazine functional group.
Uniqueness
4’-(4-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid is unique due to its bipyrrole core, which provides distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new materials and therapeutic agents.
Eigenschaften
Molekularformel |
C15H11FN2O2 |
|---|---|
Molekulargewicht |
270.26 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-3-pyrrol-1-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C15H11FN2O2/c16-11-5-3-10(4-6-11)12-9-17-13(15(19)20)14(12)18-7-1-2-8-18/h1-9,17H,(H,19,20) |
InChI-Schlüssel |
NKQGWTFTKNCXKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)C2=C(NC=C2C3=CC=C(C=C3)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11779734.png)









![2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11779773.png)

![4-((4-(tert-Butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11779783.png)
![tert-Butyl 4-(8-cyclopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate](/img/structure/B11779784.png)
